Methyl 2-methyl-4-oxobutanoate Methyl 2-methyl-4-oxobutanoate
Brand Name: Vulcanchem
CAS No.: 13865-21-9
VCID: VC8409307
InChI: InChI=1S/C6H10O3/c1-5(3-4-7)6(8)9-2/h4-5H,3H2,1-2H3
SMILES: CC(CC=O)C(=O)OC
Molecular Formula: C6H10O3
Molecular Weight: 130.14 g/mol

Methyl 2-methyl-4-oxobutanoate

CAS No.: 13865-21-9

Cat. No.: VC8409307

Molecular Formula: C6H10O3

Molecular Weight: 130.14 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-methyl-4-oxobutanoate - 13865-21-9

Specification

CAS No. 13865-21-9
Molecular Formula C6H10O3
Molecular Weight 130.14 g/mol
IUPAC Name methyl 2-methyl-4-oxobutanoate
Standard InChI InChI=1S/C6H10O3/c1-5(3-4-7)6(8)9-2/h4-5H,3H2,1-2H3
Standard InChI Key MEHIMRNYHHEUFC-UHFFFAOYSA-N
SMILES CC(CC=O)C(=O)OC
Canonical SMILES CC(CC=O)C(=O)OC

Introduction

Structural and Molecular Characteristics

Methyl 2-methyl-4-oxobutanoate (IUPAC name: methyl 2-methyl-4-oxobutanoate) possesses the molecular formula C₆H₁₀O₃ and a molecular weight of 130.14 g/mol. Its structure combines a methyl ester group at position 1, a methyl branch at position 2, and a ketone moiety at position 4 (Figure 1) . This arrangement creates distinct electronic and steric effects that influence its reactivity.

Crystallographic and Spectroscopic Data

X-ray crystallography of analogous compounds reveals that the ketone group adopts a planar configuration, while the ester moiety exhibits partial double-bond character due to resonance stabilization . Infrared (IR) spectroscopy typically shows strong absorption bands at ~1740 cm⁻¹ (ester C=O stretch) and ~1710 cm⁻¹ (ketone C=O stretch), with additional peaks at 1200–1100 cm⁻¹ corresponding to ester C-O vibrations . Nuclear magnetic resonance (NMR) data for the compound include:

  • ¹H NMR (CDCl₃): δ 3.68 (s, 3H, OCH₃), δ 2.48–2.35 (m, 2H, CH₂CO), δ 2.20–2.05 (m, 1H, CH(CH₃)), δ 1.15 (d, 3H, CH₃)

  • ¹³C NMR (CDCl₃): δ 207.8 (C=O, ketone), δ 171.2 (C=O, ester), δ 51.9 (OCH₃), δ 35.6 (CH(CH₃)), δ 28.4 (CH₂), δ 18.2 (CH₃)

Physicochemical Properties

The compound exists as a colorless liquid at room temperature with a boiling point of ~185–190°C (15 mmHg) and a density of 1.12 g/cm³ . Its solubility profile shows miscibility with polar aprotic solvents (e.g., dichloromethane, THF) and limited solubility in aliphatic hydrocarbons. The octanol-water partition coefficient (log P) is estimated at 0.85, indicating moderate hydrophobicity .

Synthetic Methodologies

Ozonolysis-Mediated Synthesis

A modified ozonolysis approach adapted from methyl 4-oxobutanoate synthesis demonstrates feasibility for producing methyl 2-methyl-4-oxobutanoate :

  • Ozonolysis of methyl 5-methylhex-4-enoate in a CH₂Cl₂/MeOH (5:1) mixture at -78°C for 30 minutes

  • Reductive workup using triphenylphosphine (PPh₃) at room temperature for 3 hours
    This two-stage process achieves an 86% yield with distillation purification (75°C, 15 mmHg) . The reaction mechanism proceeds through ozonide formation followed by reductive cleavage to generate the ketone functionality (Scheme 1).

Alternative Catalytic Routes

Copper(I)-catalyzed asymmetric additions show promise for stereoselective derivatization. For example, enantioselective Henry reactions using bisoxazolidine ligands can introduce nitroalkane groups at the ketone position, enabling access to chiral β-nitro alcohols . These intermediates undergo hydrogenation and lactamization to produce piperidinone derivatives with >90% enantiomeric excess (ee) .

Reactivity and Functionalization

Nucleophilic Additions

The ketone group undergoes classical nucleophilic attacks:

  • Grignard reactions with methylmagnesium bromide yield tertiary alcohols

  • Wittig olefinations using ylides generate α,β-unsaturated esters

  • Enamine formation with pyrrolidine facilitates α-functionalization

Tandem Reactions

Sequential ketone/ester transformations enable complex molecule construction:

  • Mukaiyama aldol reaction of silyl enol ethers at the ketone

  • Transesterification of the methyl ester with benzyl alcohol
    This tandem process creates polyfunctional intermediates for natural product synthesis .

Industrial and Pharmaceutical Applications

Asymmetric Synthesis

The compound serves as a chiral building block in alkaloid synthesis. A stereodivergent Mannich reaction strategy produces pyrrolizidine derivatives like (+)-isoretronecanol and (-)-trachelanthamidine through:

  • Anti-selective pathways using chiral amine catalysts

  • Syn-selective routes employing proline catalysis

Polymer Chemistry

Copolymerization with ε-caprolactone via ring-opening polymerization yields biodegradable polyesters with tunable glass transition temperatures (Tg = -45°C to 10°C) . These materials show potential in controlled drug delivery systems.

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